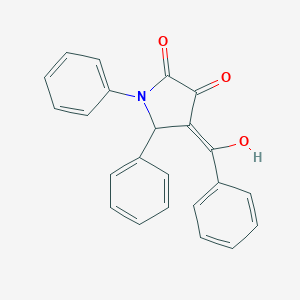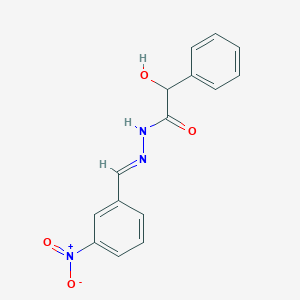![molecular formula C18H20N2OS3 B274234 3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively studied due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. These include the ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of various microorganisms. The compound has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which makes it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is that it is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand its biological effects. Finally, future research could focus on developing more stable derivatives of this compound, in order to improve its usefulness as a research tool.
Métodos De Síntesis
The synthesis of 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex process that involves several steps. One of the most commonly used methods is the reaction of 2-aminothiophenol with 3-ethyl-2-benzothiazolinone in the presence of butyl isocyanate and triethylamine. The reaction mixture is then heated under reflux conditions to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H20N2OS3 |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2OS3/c1-3-5-12-20-17(21)15(24-18(20)22)10-11-16-19(4-2)13-8-6-7-9-14(13)23-16/h6-11H,3-5,12H2,1-2H3/b15-10-,16-11+ |
Clave InChI |
NBEKPHZBYVOPDB-MBKDJOQRSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/C=C/2\N(C3=CC=CC=C3S2)CC)/SC1=S |
SMILES |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CC)SC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)


![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

